![molecular formula C25H25Cl2N3O3 B11148810 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11148810.png)
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a dichlorophenyl group, a dimethylamino propyl chain, and a phenylformamido group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the attachment of the dimethylamino propyl and phenylformamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and molecular recognition processes. Its structural features make it suitable for investigating the binding affinities of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A complex compound with structural similarities.
Uniqueness
What sets (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide apart is its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C25H25Cl2N3O3 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H25Cl2N3O3/c1-30(2)14-6-13-28-25(32)22(29-24(31)17-7-4-3-5-8-17)16-19-10-12-23(33-19)20-11-9-18(26)15-21(20)27/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,28,32)(H,29,31)/b22-16+ |
InChI Key |
FKSDWVVSRBAPMX-CJLVFECKSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


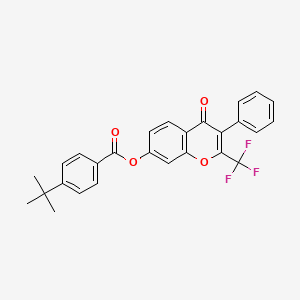
![Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11148746.png)
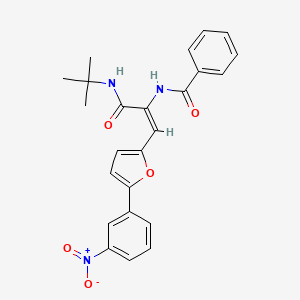
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11148768.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)
![N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148780.png)
![4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11148782.png)
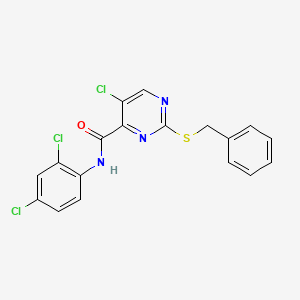
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11148786.png)
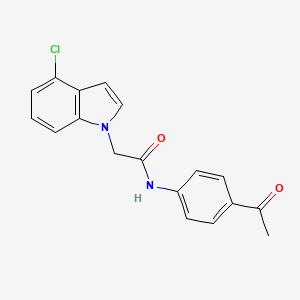
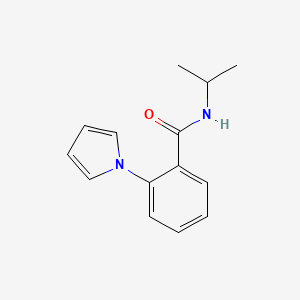
![5-methoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11148806.png)
![5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148809.png)
